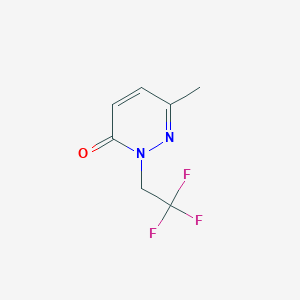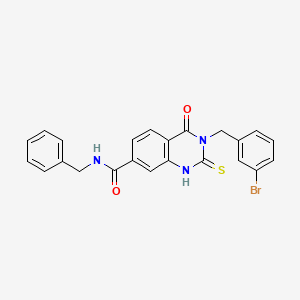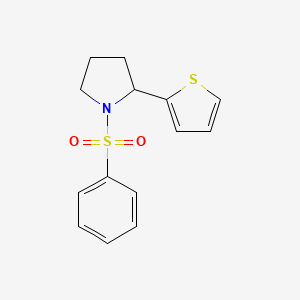
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a derivative of the pyridazinone class, which is known for its diverse pharmacological activities. Pyridazinones have been studied extensively due to their potential as therapeutic agents, particularly for their anti-inflammatory and cardiovascular effects . The structural modifications on the pyridazinone scaffold, such as the introduction of a trifluoroethyl group, can significantly influence the biological activity and physical properties of these compounds.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the cyclization of hydrazides with various reagents. For instance, 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones can be synthesized by dehydrocyclization of hydrazides formed from methyl p-aroylpropionate and hydrazine hydrate . Similarly, the use of silica-supported bismuth(III) chloride (SiO2-BiCl3) as a catalyst has been shown to facilitate the synthesis of 6-methyl-2-aryl-4,5-dihydropyridazin-3(2H)-one derivatives under mild conditions10. These methods highlight the versatility of pyridazinone synthesis, allowing for the introduction of various substituents, including methyl and trifluoroethyl groups.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial for their biological activity. For example, the crystal and molecular structures of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, were determined using X-ray diffraction and quantum chemical DFT analysis . The study of vibrational spectra, crystal structure, and DFT calculations of another derivative, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, provided insights into the molecular geometry and electronic properties of the compound . These analyses are essential for understanding the interaction of pyridazinones with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, which are important for further functionalization of the molecule. For instance, polysubstituted pyridazinones can be obtained from sequential nucleophilic substitution reactions of tetrafluoropyridazine . The nature of the nucleophile and the substituent attached to the pyridazinone ring can affect the regioselectivity of these substitutions. Additionally, the reaction of halogenated pyridazines with aromatic amines can lead to the formation of new aminoaryl pyridazines . These reactions expand the chemical diversity of the pyridazinone scaffold and can be tailored to synthesize specific derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The introduction of substituents such as methyl and trifluoroethyl groups can affect the compound's solubility, stability, and reactivity. For example, the thermal stability of a pyridazinone derivative was investigated using TGA/DTA thermal analysis, revealing that the compound is thermostable up to its melting point . The electronic properties, such as the HOMO-LUMO energy gap, can also be determined through DFT calculations, providing information on the compound's reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study described the synthesis of polysubstituted pyridazinones, including compounds similar to "6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one," through sequential nucleophilic substitution reactions. This methodology allows for the creation of a variety of polyfunctional systems with potential applications in drug discovery (Pattison et al., 2009).
- Another study focused on the synthesis of a new class of pyridazin-3-one derivatives, showcasing a general route for creating these compounds. The research highlights their potential utility in synthesizing fused azines, indicating broad applications in medicinal chemistry and material science (Ibrahim & Behbehani, 2014).
Applications in Medicinal Chemistry
- Research into heterocyclic compounds, including pyridazine analogs, has underscored their significant pharmaceutical importance. One study synthesized a specific pyridazine derivative and analyzed its structure through various techniques, highlighting the methodological advancements in creating compounds with potential pharmaceutical applications (Sallam et al., 2021).
Advanced Materials and Chemical Processes
- The development of new materials and chemical processes often leverages compounds like "this compound." For instance, a study on Ru complexes for water oxidation utilized a bridging ligand structurally related to pyridazine derivatives. This research contributes to the understanding of water oxidation processes, vital for energy conversion and storage technologies (Zong & Thummel, 2005).
Mecanismo De Acción
Target of Action
The primary target of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is the calcitonin gene-related peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. The antagonism of CGRP receptors can help prevent the onset of migraines .
Mode of Action
This compound acts as an antagonist to the CGRP receptors . By binding to these receptors, it prevents CGRP from attaching and activating them, thereby inhibiting the biochemical pathways that lead to migraines .
Biochemical Pathways
The compound’s action on the CGRP receptors affects the pain transmission pathway . CGRP is known to play a key role in transmitting signals of pain to the brain. By blocking these receptors, the compound prevents the transmission of pain signals, thereby helping to prevent the onset of migraines .
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The molecular and cellular effects of the compound’s action result in the prevention of migraines . By antagonizing the CGRP receptors, the compound prevents the transmission of pain signals to the brain, thereby helping to prevent the onset of migraines .
Action Environment
It is known that the compound is administered orally , suggesting that factors such as diet and gastrointestinal health may influence its absorption and efficacy
Direcciones Futuras
Atogepant represents a new era in migraine management . It is the first oral CGRP receptor antagonist developed specifically for migraine prevention . It is also in phase 3 clinical development for the preventive treatment of chronic migraine in various other countries . This suggests that Atogepant and other CGRP receptor antagonists may play a significant role in future migraine treatment strategies.
Propiedades
IUPAC Name |
6-methyl-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-2-3-6(13)12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQMBAKLALPFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)




![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)
